molecular formula C11H15ClN4 B1491397 2-Chloro-3-(4-cyclopropylpiperazin-1-yl)pyrazine CAS No. 1249124-45-5

2-Chloro-3-(4-cyclopropylpiperazin-1-yl)pyrazine

Cat. No. B1491397
CAS RN: 1249124-45-5
M. Wt: 238.72 g/mol
InChI Key: QOPNNANJOGAPQU-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of piperazine derivatives, such as “2-Chloro-3-(4-cyclopropylpiperazin-1-yl)pyrazine”, has been the focus of recent research . One method involves the cyclization of 1,2-diamine derivatives with sulfonium salts . Another approach involves attaching 2-chloro-4-methylpyrimidine to methyl 3-{[(2,6-difluorophenyl)sulfonyl]amino}-2-fluorobenzoate .

  • Molecular Weight: 238.72 g/mol
  • Density: 1.3±0.1 g/cm3
  • Boiling Point: 342.7±42.0 °C at 760 mmHg
  • Flash Point: 161.1±27.9 °C

Scientific Research Applications

DNA Interaction and Physicochemical Properties

2-Chloro-3-hydrazinopyrazine, a derivative of pyrazine, shows a high affinity for DNA binding. This compound exhibits notable physicochemical properties and lacks toxicity towards human dermal keratinocytes, hinting at its potential for clinical applications. The hydrophilic nature and the interaction dynamics with DNA are well-characterized through combined theoretical and experimental approaches (Mech-Warda et al., 2022).

Synthesis of Pyrazine Derivatives and Potential Pesticides

The reaction of pyrazine derivatives with enamines and tertiary amines yields aminovinyl-substituted pyrazine derivatives. These derivatives are intriguing due to their potential as pesticides, showcasing the versatility of pyrazine structures in synthesizing compounds with practical agricultural applications (Hou, Oshida & Matsuoka, 1993).

Tuberculostatic Activity

2-Chloro-3-cyanopyrazine acts as a substrate in the synthesis of tuberculostatic pyrazine derivatives. These derivatives exhibit a promising activity against tuberculosis, indicating the compound's potential in medicinal chemistry for treating bacterial infections (Foks et al., 2005).

Synthesis and Antibacterial Activity of Pyrazine Derivatives

Various pyrazine derivatives demonstrate notable antibacterial activity. These compounds' synthesis pathways and their interactions with DNA and other molecules underline their significance in developing new antibacterial agents, which could be crucial in the fight against resistant bacterial strains (Foks et al., 2005).

Regioselective Metalation of Chloropyrazine

The regioselective metalation of chloropyrazine and its reaction with various electrophiles allow the synthesis of diversified pyrazine derivatives. This method's ability to yield compounds with different substituents highlights its potential in creating a wide array of molecules for various scientific applications (Turck, Mojovic & Quéguiner, 1988).

properties

IUPAC Name

2-chloro-3-(4-cyclopropylpiperazin-1-yl)pyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15ClN4/c12-10-11(14-4-3-13-10)16-7-5-15(6-8-16)9-1-2-9/h3-4,9H,1-2,5-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOPNNANJOGAPQU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N2CCN(CC2)C3=NC=CN=C3Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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